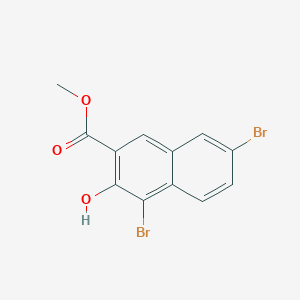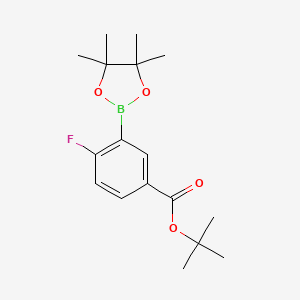
4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid is an organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid typically involves the coupling of azetidine derivatives with sulfonyl and pyrrole carboxylic acid groups. One common method includes the protection of the azetidine nitrogen, followed by sulfonylation and subsequent deprotection to yield the desired compound .
Industrial Production Methods
化学反応の分析
Types of Reactions
4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction of the azetidine ring can produce various azetidine derivatives.
科学的研究の応用
4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antiviral and antitumor agent. .
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to interfere with viral entry processes, while its antitumor effects are linked to its disruption of the microtubular structure in cancer cells, causing G2/M arrest and apoptosis.
類似化合物との比較
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: This compound shares the azetidine and sulfonyl groups but differs in the presence of a phenylboronic acid group.
4-(Azetidine-1-sulfonyl)benzoic acid: Similar in structure but contains a benzoic acid group instead of a pyrrole ring.
Uniqueness
4-(Azetidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C8H10N2O4S |
|---|---|
分子量 |
230.24 g/mol |
IUPAC名 |
4-(azetidin-1-ylsulfonyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4S/c11-8(12)7-4-6(5-9-7)15(13,14)10-2-1-3-10/h4-5,9H,1-3H2,(H,11,12) |
InChIキー |
IIURSFFZEYHNMU-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)S(=O)(=O)C2=CNC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446535.png)



![(1S,2S,5S)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B13446580.png)



![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol](/img/structure/B13446610.png)
